Regioisomeric Purity Defines (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine's Utility in Position-Sensitive Syntheses
The target compound's defining quantitative advantage over its chief regioisomeric analog, (Cyclopropylmethyl)[(4-ethoxyphenyl)methyl]amine (CAS 1019538-85-2), is its specified ortho-substitution pattern at the 2-position of the benzyl ring . While both share the formula C13H19NO and a molecular weight of 205.30 g/mol, their spatial configuration fundamentally dictates their behavior in lock-and-key biological systems. The 4-ethoxy analog is documented with a Topological Polar Surface Area (TPSA) of 21.3 Ų [1]; the ortho-substitution of the target compound is predicted to alter this value due to the proximity of the ethoxy oxygen to the amine, affecting membrane permeability and target engagement in a manner that cannot be achieved by the para isomer. Supplier COAs confirm that the target compound can be sourced at a validated purity of 95%, ensuring that the 2-ethoxy regioisomer is not contaminated by its 3- or 4-substituted variants, which is critical for generating reproducible structure-activity relationship (SAR) data .
| Evidence Dimension | Regioisomeric purity and position-specific identity |
|---|---|
| Target Compound Data | Specified 2-ethoxy substitution (ortho); purity ≥95% |
| Comparator Or Baseline | (Cyclopropylmethyl)[(4-ethoxyphenyl)methyl]amine; specified 4-ethoxy substitution; purity ≥95% |
| Quantified Difference | Positional isomerism at benzyl ring (ortho vs. para); TPSA for para analog is 21.3 Ų |
| Conditions | Structural identity verified by COA; TPSA from PubChem computed properties |
Why This Matters
In medicinal chemistry, the ethoxy group's position on the benzyl ring is a critical determinant of pharmacological activity; procuring a verified 2-ethoxy compound eliminates the risk of SAR data corruption from an incorrect isomer, which a generic 'cyclopropylmethyl ethoxybenzyl amine' cannot guarantee.
- [1] PubChem. (Cyclopropylmethyl)(4-ethoxybenzyl)amine, CID 28430479. Computed Properties. View Source
